cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Overview
Description
“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a specialty product for proteomics research . The compound is white to yellow in color and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” contains a total of 36 bonds. These include 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” has a molecular weight of 245.27 . It is a white to yellow solid at room temperature . The compound’s InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 .Scientific Research Applications
Stereoselective Synthesis and Functionalization
- Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation : This method achieves selective Pd-catalyzed C(3)–H cis-functionalization of tetrahydropyran carboxylic acids using a C(4) aminoquinoline amide auxiliary. It allows for divergent aminoquinoline removal and installation of various functional groups, offering a route for fragment compound generation suitable for screening in 3–4 steps from readily-available heterocyclic carboxylic acids (Piticari et al., 2021).
- Facile Synthesis of cis-2,6-Disubstituted Tetrahydropyrans : This methodology involves a palladium-catalyzed decarboxylative allylation of various 3,4-dihydro-2H-pyran substrates, leading to the synthesis of cis-2,6-tetrahydropyran precursors in high regio- and stereoselectivity. This process has been used for challenging β-C-glycosylation and the total synthesis of bioactive natural products (Zeng et al., 2014).
Peptide Modeling and Synthesis
- Tetrahydropyran-Amino Acids in Gramicidin-Hybrid Ion Channels : The research focuses on the synthesis of a cis-2,6-disubstituted tetrahydropyran with a δ-amino acid, incorporating the THP amino acid into peptide sequences. The synthesized compound is a suitable substitute for certain positions in the gramicidin ion channel, showing potential in ion channel engineering (Schröder et al., 2006).
- Synthesis of Oligomers of Trans-(4S,5R)-4-carboxybenzyl 5-methyl Oxazolidin-2-one : This work describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. The synthesized oligomers indicate ordered structures in their NMR spectra, suggesting a new class of pseudoprolines for peptide bond formation (Lucarini & Tomasini, 2001).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Pyran β-Amino Acid : A report on the synthesis of two new amino acids containing pyran rings from carbohydrate derivatives. The cis-3-amino-pyran-2-carboxylic acid (cis-APyC) was prepared from (R)-glyceraldehyde derivative. Such synthetic methodologies provide routes to novel amino acid structures for various applications (Sridhar, Hanumaiah & Sharma, 2015).
- Vibrational Circular Dichroism as a Probe of Solid-State Organisation : This study uses vibrational circular dichroism (VCD) to analyze the solid-state organization of derivatives of cyclic β-amino acids, demonstrating the sensitivity of VCD to the long-range organization in the crystal. It provides a deeper understanding of the structural aspects of such compounds (Declerck et al., 2019).
properties
IUPAC Name |
(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHSATYMSUPRM-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679400 | |
Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid | |
CAS RN |
1006891-33-3 | |
Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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